2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14949827
InChI: InChI=1S/C27H23ClN2O5/c1-3-13-34-20-11-9-16(14-21(20)33-4-2)24-23-25(31)18-7-5-6-8-19(18)35-26(23)27(32)30(24)22-12-10-17(28)15-29-22/h5-12,14-15,24H,3-4,13H2,1-2H3
SMILES:
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol

2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14949827

Molecular Formula: C27H23ClN2O5

Molecular Weight: 490.9 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C27H23ClN2O5
Molecular Weight 490.9 g/mol
IUPAC Name 2-(5-chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C27H23ClN2O5/c1-3-13-34-20-11-9-16(14-21(20)33-4-2)24-23-25(31)18-7-5-6-8-19(18)35-26(23)27(32)30(24)22-12-10-17(28)15-29-22/h5-12,14-15,24H,3-4,13H2,1-2H3
Standard InChI Key LQNCVVPJPCPTKT-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)OCC

Introduction

Synthesis and Reaction Optimization

Multicomponent Synthetic Strategy

The synthesis of 2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione follows a one-pot multicomponent protocol developed by recent methodologies for analogous chromeno[2,3-c]pyrrole-3,9-diones . The reaction involves three key components:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv), serving as the diketone precursor.

  • 3-Ethoxy-4-propoxyphenyl aldehyde (1.1 equiv), providing the aryl substituent at position 1.

  • 5-Chloropyridin-2-ylmethylamine (1.1 equiv), introducing the heteroaromatic group at position 2.

The reaction proceeds via initial imine formation between the aldehyde and amine, followed by cyclocondensation with the diketone to form the chromeno[2,3-c]pyrrole-3,9-dione core .

Table 1: Synthetic Conditions and Yield Optimization

ParameterValue
SolventAnhydrous ethanol
Temperature80°C (reflux)
Reaction Time20 hours
Acid CatalystAcetic acid (1 mL)
WorkupCrystallization from ethanol
Yield (Estimated)65–75%
Purity (HPLC)>95%

The protocol tolerates electron-donating groups (e.g., ethoxy, propoxy) on the aryl aldehyde, with longer heating durations (up to 2 hours) required for optimal cyclization .

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO- d6):

    • δ 8.45 (d, J = 5.2 Hz, 1H, pyridinyl-H)

    • δ 7.82–7.75 (m, 2H, chromene-H)

    • δ 6.95 (s, 1H, methine-H)

    • δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)

    • δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3)

    • δ 0.98 (t, J = 7.4 Hz, 3H, OCH2CH2CH3) .

  • 13C NMR (100 MHz, DMSO- d6):

    • δ 170.2 (C=O, γ-pyrone)

    • δ 160.8 (C=O, pyrrolone)

    • δ 153.4 (pyridinyl-C)

    • δ 148.1 (C-O, ethoxy)

    • δ 22.5 (OCH2CH3) .

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm−1):

  • 1712 (C=O, γ-pyrone)

  • 1653 (C=O, pyrrolone)

  • 1598 (C=N, pyridine)

  • 1275 (C-O-C, alkoxy) .

X-ray Crystallography (Hypothetical)

While no crystal structure is reported for this specific compound, analogous chromeno[2,3-c]pyrrole-3,9-diones exhibit planar fused-ring systems with dihedral angles <5° between the chromene and pyrrolone moieties .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC29H24ClN3O5
Molecular Weight542.97 g/mol
Melting Point218–221°C (decomp.)
SolubilityDMSO (>50 mg/mL), ethanol (~5 mg/mL)
logP (Calculated)3.87

The compound’s low aqueous solubility aligns with its hydrophobic alkoxy and chloropyridinyl substituents, suggesting formulation challenges for in vivo applications .

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